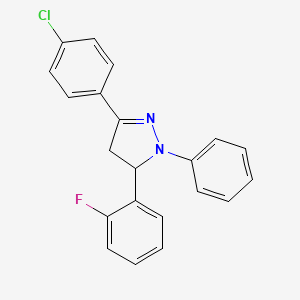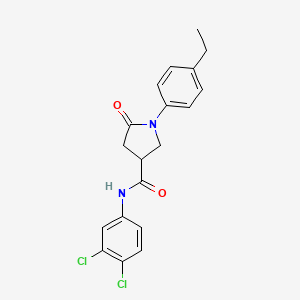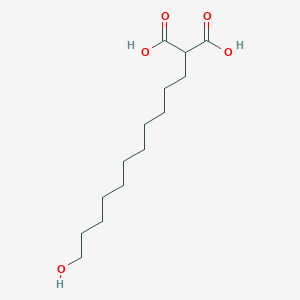
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It is also believed to possess anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
The compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines. The compound has also been shown to possess antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential applications in the field of medicine. The compound has been shown to possess antitumor and anti-inflammatory activity, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is the lack of understanding regarding its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another potential direction is to study its potential applications in the treatment of other diseases, such as bacterial infections and autoimmune disorders. Additionally, further research could be conducted to optimize the synthesis method of the compound and improve its pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 4-chloroacetophenone, 2-fluoroacetophenone, and phenyl hydrazine in the presence of a catalyst. Another method involves the reaction of 4-chloroacetophenone, 2-fluoroacetophenone, and phenyl hydrazine in the presence of a base.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity, making it a potential candidate for cancer treatment. The compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)17-6-2-1-3-7-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOBGMSBFQUGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide](/img/structure/B4956575.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)


![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)

![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)
![1-(hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4956662.png)